![molecular formula C19H15N9O6 B5526563 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxy-2-methoxy-4-nitrobenzylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5526563.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxy-2-methoxy-4-nitrobenzylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several steps, including condensation reactions, cyclization, and functional group transformations. For instance, carbohydrazides can be synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles via 1,3-dipolar cycloaddition reactions, followed by reaction with hydrazine hydrate (Bonacorso et al., 2017).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including triazoles, can be elucidated using spectroscopic methods like NMR, IR, and single-crystal X-ray diffraction. These techniques help confirm the configuration and the structure of the synthesized compounds (Karrouchi et al., 2021).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a variety of chemical reactions, including cyclization and alkylation. For example, thiosemicarbazides can undergo cyclization to form 1,2,4-triazoles and thiadiazoles. These reactions are fundamental for the synthesis of various derivatives with potential biological activities (Hovsepyan et al., 2014).
Scientific Research Applications
Antimicrobial Activity
Compounds featuring 1,3,4-oxadiazole and 1,2,4-triazole rings have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against Salmonella typhi, indicating their potential in the development of new antibacterial agents (Salama, 2020). Similarly, triazole derivatives have been investigated for their antimicrobial activities, showcasing effectiveness against a range of microorganisms (Bektaş et al., 2010).
Anticancer Activity
The incorporation of 1,2,4-triazole and 1,3,4-oxadiazole moieties into new compounds has been linked to potential antineoplastic activities. These structural motifs are often explored for their ability to inhibit the growth of cancer cells, contributing to the discovery of novel anticancer agents (Bekircan et al., 2015).
Antidiabetic and Lipase Inhibition
Research into the synthesis of novel heterocyclic compounds derived from triazole and oxadiazole has also highlighted their potential in addressing metabolic disorders. Some derivatives have been shown to possess significant lipase and α-glucosidase inhibitory activities, suggesting their utility in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N9O6/c1-33-16-11(7-8-12(15(16)29)28(31)32)9-21-23-19(30)13-14(10-5-3-2-4-6-10)27(26-22-13)18-17(20)24-34-25-18/h2-9,29H,1H3,(H2,20,24)(H,23,30)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZCJYNKIGXMH-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N9O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.